molecular formula C16H16N2O3S B2671618 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941957-47-7

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2671618
CAS No.: 941957-47-7
M. Wt: 316.38
InChI Key: NGIQQHRIEFADMU-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the thiophene ring, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidine derivative .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity . The methoxy group can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methoxyphenyl]thiophene-2-carboxamide
  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
  • N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of its structural features. The presence of both the pyrrolidine and thiophene rings, along with the methoxy group, provides a distinct set of chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIQQHRIEFADMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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